ethyl 3-methylhex-2-enoate
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Overview
Description
Ethyl 3-methylhex-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of 3-methylhex-2-enoic acid and ethanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylhex-2-enoate can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylhex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylhex-2-enoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 3-methylhex-2-enoic acid and ethanol.
Reduction: 3-methylhex-2-enol.
Oxidation: Carboxylic acids depending on the specific conditions used.
Scientific Research Applications
Ethyl 3-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 3-methylhex-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Ethyl 3-methylhex-2-enoate can be compared with other similar esters, such as:
Ethyl 2-methylhexanoate: Similar structure but differs in the position of the double bond.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methylbutanoate: Similar ester but with a shorter carbon chain.
These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and characteristics .
Properties
CAS No. |
22210-21-5 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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